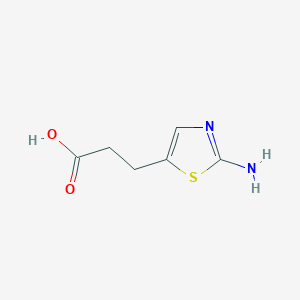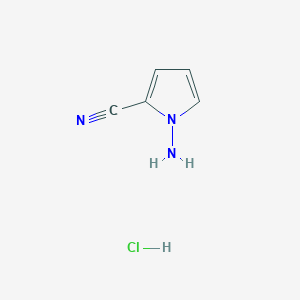![molecular formula C12H20Cl2N4O B1523868 2-[4-(Aminomethyl)piperidin-1-yl]pyridine-3-carboxamide dihydrochloride CAS No. 1333641-79-4](/img/structure/B1523868.png)
2-[4-(Aminomethyl)piperidin-1-yl]pyridine-3-carboxamide dihydrochloride
説明
2-[4-(Aminomethyl)piperidin-1-yl]pyridine-3-carboxamide dihydrochloride (2-AMPC) is an organic compound widely used in scientific research. It is a derivative of pyridine and is used as a ligand in coordination chemistry. It is also used as an intermediate in the synthesis of other compounds. 2-AMPC is a colorless, crystalline solid with a melting point of 127-128°C.
科学的研究の応用
Synthesis of Piperidine Derivatives
Piperidine derivatives are synthesized through various intra- and intermolecular reactions. The compound can serve as a precursor for the synthesis of substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones. These derivatives are crucial in drug design and play a significant role in the pharmaceutical industry .
Pharmacological Applications
The pharmacological applications of piperidine derivatives are extensive. They are present in more than twenty classes of pharmaceuticals, including alkaloids. The compound can be used in the discovery and biological evaluation of potential drugs, particularly those containing the piperidine moiety .
Anticancer Activity
Piperidine derivatives, including our compound of interest, have been utilized in the design of clinically resistant anaplastic lymphoma kinase (ALK) and c-ros oncogene 1 kinase (ROS1) dual inhibitors. This application is particularly important in the development of new anticancer therapies .
Antimicrobial Agents
The antimicrobial properties of piperidine derivatives make them suitable candidates for developing new antimicrobial agents. The structural flexibility of the compound allows for the synthesis of various analogs with potential antimicrobial activity .
Analgesic and Anti-inflammatory Agents
Due to their pharmacophoric features, piperidine derivatives can be used as analgesic and anti-inflammatory agents. The compound’s ability to modulate pain and inflammatory responses makes it valuable for therapeutic applications in these areas .
Antipsychotic Agents
The compound’s piperidine nucleus is a key feature in the production of antipsychotic drugs. Its derivatives can influence neurotransmitter systems, which is essential for treating psychiatric disorders .
Alzheimer’s Disease Research
Piperidine derivatives have shown promise in anti-Alzheimer’s research. Their interaction with various biological targets associated with Alzheimer’s disease makes them potential candidates for drug development in this field .
Drug Potency Enhancement
The compound’s ability to form a tertiary stereogenic center in a hetero aliphatic ring can enhance drug potency. This is particularly useful in the inhibition of enzymes like reverse transcriptase, where the compound can lower the pK_a of cyclic carbamates through key hydrogen bonding interactions .
特性
IUPAC Name |
2-[4-(aminomethyl)piperidin-1-yl]pyridine-3-carboxamide;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N4O.2ClH/c13-8-9-3-6-16(7-4-9)12-10(11(14)17)2-1-5-15-12;;/h1-2,5,9H,3-4,6-8,13H2,(H2,14,17);2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LOYMLRMQGMCCBL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CN)C2=C(C=CC=N2)C(=O)N.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20Cl2N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[4-(Aminomethyl)piperidin-1-yl]pyridine-3-carboxamide dihydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



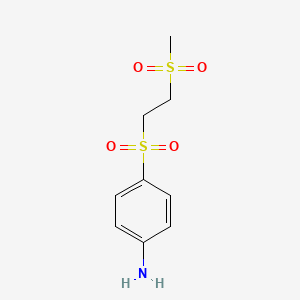
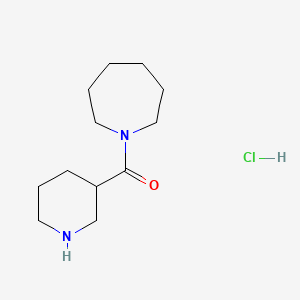
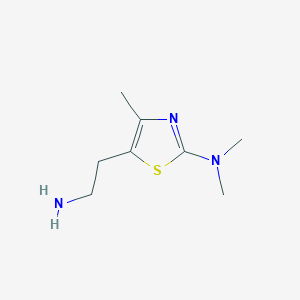
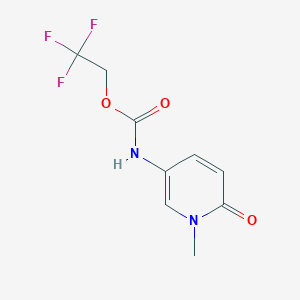
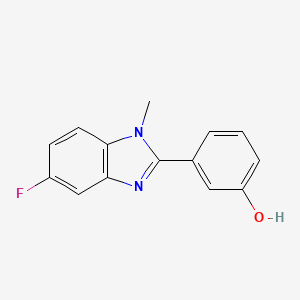


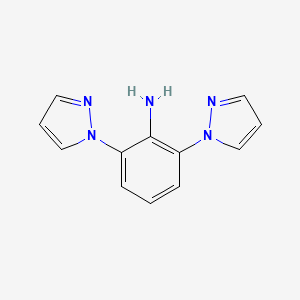
![5-Bromo-7-chloro-1-(phenylsulfonyl)-1H-pyrrolo[2,3-c]pyridine](/img/structure/B1523800.png)
![6-Bromo-7-methoxyfuro[3,2-c]pyridine](/img/structure/B1523801.png)
![4-[2-(Pyridin-4-yl)ethoxy]aniline](/img/structure/B1523803.png)
